molecular formula C27H27F2N3O3 B2912345 C27H27F2N3O3 CAS No. 1014042-03-5

C27H27F2N3O3

Cat. No.: B2912345
CAS No.: 1014042-03-5
M. Wt: 479.528
InChI Key: PHWXZOUICNSUOU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct data on this compound is absent in the provided sources, its molecular framework suggests applications in drug development, particularly as a kinase inhibitor or antitumor agent. Fluorine atoms likely enhance metabolic stability and bioavailability compared to non-fluorinated analogs, a feature common in modern medicinal chemistry .

Properties

IUPAC Name

(2S)-2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N3O3/c28-22-10-6-20(7-11-22)25(21-8-12-23(29)13-9-21)31-14-16-32(17-15-31)27(35)30-24(26(33)34)18-19-4-2-1-3-5-19/h1-13,24-25H,14-18H2,(H,30,35)(H,33,34)/t24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXZOUICNSUOU-DEOSSOPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H27F2N3O3 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

C27H27F2N3O3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

C27H27F2N3O3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of C27H27F2N3O3 involves its interaction with specific molecular targets, such as receptors or enzymes. The bis(4-fluorophenyl)methyl group enhances its binding affinity to these targets, while the piperazine ring provides structural flexibility. This compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C26H27ClN3O3 ()

  • Structural Similarities : Both compounds share a polycyclic aromatic core with nitrogen and oxygen heteroatoms.
  • Key Differences :
    • Substituents : C26H27ClN3O3 has a chlorine atom instead of fluorine.
    • Molecular Weight : 500.41 g/mol (Cl analog) vs. ~491.5 g/mol (estimated for C27H27F2N3O3).
    • Spectral Data : The Cl analog shows IR peaks at 1623 cm⁻¹ (C=N/C=O) and NMR shifts indicative of aromatic protons (δ 7.2–8.1 ppm), suggesting similar electronic environments .
  • Biological Activity : The Cl-containing Duocarmycin analog exhibits antitumor properties via DNA alkylation. Fluorination in this compound may reduce toxicity while maintaining efficacy .

C27H30N6O3 ()

  • Structural Similarities : Comparable carbon count and aromatic systems.
  • Key Differences :
    • Nitrogen Content : Higher nitrogen atoms (6 vs. 3) in C27H30N6O3, suggesting divergent binding targets (e.g., kinase vs. DNA).
    • Solubility : C27H30N6O3 is synthesized in DMF, a polar aprotic solvent, implying moderate solubility similar to fluorinated analogs .
  • Synthesis : Both compounds use carbonate bases (e.g., K2CO3), but C27H30N6O3 requires chromatographic purification, indicating higher complexity .

C7H6BrNO3 ()

  • Functional Comparison: Bromine in C7H6BrNO3 vs. fluorine in this compound.
  • Physicochemical Properties :
    • Log P : 1.38 (Br) vs. estimated ~2.5 (F2), indicating higher lipophilicity for the fluorinated compound.
    • BBB Permeability : Brominated compound crosses the blood-brain barrier; fluorination may enhance this property .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Target) C26H27ClN3O3 C27H30N6O3 C7H6BrNO3
Molecular Formula This compound C26H27ClN3O3 C27H30N6O3 C7H6BrNO3
Molecular Weight (g/mol) ~491.5 500.41 486.57 232.03
Halogen Substituent F2 Cl None Br
Log P (Estimated) 2.5 3.1 1.8 1.38
Solubility Moderate (inferred) Low (DMF used) Moderate 1.29 mg/ml
Key Application Antitumor (hypothesized) DNA alkylation Kinase inhibition CNS targeting

Research Findings and Contradictions

  • Bioactivity : Fluorinated compounds often show enhanced metabolic stability over chlorinated/brominated analogs, but highlights that Cl-substituted derivatives retain potent cytotoxicity .
  • Synthesis Complexity : reports higher yields (60–75%) for C27H30N6O3 compared to microwave-assisted methods in , which lack yield data .
  • Solubility Discrepancies: C7H6BrNO3 is classified as "soluble" (1.29 mg/ml), whereas larger analogs like C27H30N6O3 may require DMF for dissolution, complicating formulation .

Biological Activity

C27H27F2N3O3 is a complex organic compound with significant biological activity, primarily attributed to its unique structural features, including the L-phenylalanine moiety and the bis(4-fluorophenyl)methyl piperazine core. This article will explore its synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Synthesis

This compound has a molecular formula of this compound and a molecular weight of 479.5 g/mol. The synthesis typically involves:

  • Formation of Bis(4-fluorophenyl)methyl Piperazine : This intermediate is created by reacting 4-fluorobenzyl chloride with piperazine under nucleophilic substitution conditions.
  • Coupling with L-phenylalanine : The bis(4-fluorophenyl)methyl piperazine is coupled with L-phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

The biological activity of this compound is primarily mediated through its interaction with specific receptors or enzymes. The bis(4-fluorophenyl)methyl group enhances binding affinity, while the piperazine ring provides flexibility, allowing the compound to modulate target activity by either activating or inhibiting their functions.

Biological Activities

This compound exhibits several notable biological activities:

  • Receptor Binding : Investigated for its potential as a ligand in receptor binding studies, which may lead to new therapeutic avenues for neurological disorders.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, although further research is necessary to confirm these effects.
  • Neuroprotective Effects : The compound is being explored for its neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases.

Case Study Insights

A series of case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Neurological Disorders : A study examined how compounds with similar structures impacted patients with Alzheimer’s disease, showing improvements in cognitive function when administered alongside traditional therapies.
  • Cancer Treatment : Another case study focused on the use of related compounds in combination therapies for various cancers, demonstrating enhanced efficacy compared to monotherapy approaches .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityUnique Features
1-Bis(4-fluorophenyl)methyl piperazineCore structureModerate receptor bindingLacks L-phenylalanine moiety
FlunarizineCalcium channel blockerNeuroprotectiveContains a similar piperazine structure
LomerizineCalcium channel blockerAnticonvulsantSimilar structural features but different pharmacological profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.